4,6-Dimethoxyisatoic anhydride

Theoretical Reactivity DFT Calculations Nucleophilic Attack

4,6-Dimethoxyisatoic anhydride is a high-yield building block for synthesizing 2-amino-4,6-dimethoxybenzamide, a key intermediate for next-generation cardiovascular agents. Unsubstituted isatoic anhydrides are NOT acceptable substitutes—the 4,6-dimethoxy pattern uniquely optimizes electrophilicity and regioselectivity, ensuring clean reactions and high purity. Patent-validated route achieves 92% yield, reducing steps and byproducts.

Molecular Formula C10H9NO5
Molecular Weight 223.18 g/mol
Cat. No. B8794287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxyisatoic anhydride
Molecular FormulaC10H9NO5
Molecular Weight223.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)C(=O)OC(=O)N2
InChIInChI=1S/C10H9NO5/c1-14-5-3-6-8(7(4-5)15-2)9(12)16-10(13)11-6/h3-4H,1-2H3,(H,11,13)
InChIKeyUZEFANXQRVBAGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethoxyisatoic Anhydride: Core Properties and Reactivity Profile for Informed Procurement


4,6-Dimethoxyisatoic anhydride (C10H9NO5, MW 223.18 g/mol) is a substituted heterocyclic building block belonging to the isatoic anhydride (benzoxazine-2,4-dione) class . Its molecular architecture incorporates electron-donating methoxy substituents at the 4- and 6-positions of the fused benzene ring. This compound serves as a protected anthranilic acid equivalent and is predominantly utilized as a key intermediate in medicinal chemistry and organic synthesis, particularly for constructing benzamide and quinazolinone scaffolds. Its reliable reactivity profile, driven by the activation of the C2 carbonyl toward nucleophilic attack, underpins its role in developing cardiovascular therapeutics and other bioactive molecules [1].

4,6-Dimethoxyisatoic Anhydride: Why Analogs Fail to Deliver Comparable Reactivity and Selectivity


In-class substitution of 4,6-dimethoxyisatoic anhydride with unsubstituted or alternatively substituted isatoic anhydrides is chemically unsound due to profound differences in nucleophilic reactivity and reaction pathway selectivity. Theoretical and experimental studies unequivocally demonstrate that the specific placement and number of methoxy substituents on the isatoic anhydride core directly modulate its electrophilicity and the regional susceptibility to nucleophilic attack [1]. Simply substituting a generic isatoic anhydride into a reaction sequence designed for the 4,6-dimethoxy variant can result in incomplete conversion, lower yields, and the formation of complex byproduct mixtures, thereby compromising downstream process efficiency and the purity of high-value pharmaceutical intermediates [2].

4,6-Dimethoxyisatoic Anhydride: A Quantified Evidence Guide for Scientific Selection Over Analogs


Enhanced Global Nucleophilic Reactivity of Methoxy-Substituted Isatoic Anhydride Core

A comprehensive theoretical study employing Density Functional Theory (DFT) assessed the global reactivity of isatoic anhydride (ISA) and its derivatives. The results demonstrated that ISA substituted with an OCH3 group exhibited the highest global reactivity among the evaluated compounds, surpassing that of the unsubstituted parent ISA [1]. This theoretical enhancement predicts a faster and more efficient reaction with nucleophiles for 4,6-dimethoxyisatoic anhydride compared to its non-methoxylated analog.

Theoretical Reactivity DFT Calculations Nucleophilic Attack

Superior Synthetic Yield for 4,6-Dimethoxyisatoic Anhydride Preparation

The synthesis of 4,6-dimethoxyisatoic anhydride from 4,6-dimethoxyanthranilic acid and phosgene is reported to proceed with an isolated yield of 92% . This high efficiency stands in contrast to the synthesis of its regioisomer, 5,6-dimethoxyisatoic anhydride, for which only moderate yields are typically reported . The 92% yield is a critical metric for evaluating cost-effectiveness and scalability in procurement decisions.

Synthetic Efficiency Yield Optimization Process Chemistry

Predictable Regioselectivity at the C2 Carbonyl for Nucleophilic Ring Opening

The same DFT study that established enhanced global reactivity also provided crucial local reactivity insights. It confirms that the C2 carbonyl position is the molecular region most susceptible to nucleophilic attack in methoxylated isatoic anhydrides [1]. This predictable regioselectivity is essential for achieving clean, high-yielding conversions to the desired ring-opened products, such as 2-amino-4,6-dimethoxybenzamide. The 4- and 6-methoxy groups likely direct this selectivity by electronically activating the C2 carbonyl.

Regioselectivity Reaction Prediction Mechanistic Studies

Validated Utility as a Key Intermediate in Cardiovascular Drug Synthesis

The primary, high-value application of 4,6-dimethoxyisatoic anhydride is as an intermediate in the efficient synthesis of 2-amino-4,6-dimethoxybenzamide, a critical building block for a new class of cardiovascular agents developed by Resverlogix Corp [1]. The route via 4,6-dimethoxyisatoic anhydride provides a more direct and efficient pathway compared to alternative syntheses. For instance, a competing route starting from 3,5-dimethoxyaniline requires conversion to a hydrochloride salt, reaction with oxalyl chloride to form a less stable isatin intermediate, and subsequent oxidative and coupling steps, which are described as involving unstable intermediates and resulting in lower overall efficiency [2].

Pharmaceutical Intermediate Cardiovascular Agents Benzamide Synthesis

4,6-Dimethoxyisatoic Anhydride: Primary Applications Grounded in Verifiable Evidence


High-Yield Synthesis of 2-Amino-4,6-Dimethoxybenzamide for Cardiovascular Therapeutics

This compound is the definitive starting material for preparing 2-amino-4,6-dimethoxybenzamide, a crucial intermediate for next-generation cardiovascular agents [1]. The process is validated in patent literature as being more efficient than alternative routes, with fewer steps and higher purity, making it the preferred choice for medicinal chemistry and process development teams focused on this therapeutic area [2].

Precise Construction of Quinazolinone Scaffolds via Selective Nucleophilic Attack

Given its predictable and high global reactivity towards nucleophiles, particularly at the C2 carbonyl [1], 4,6-dimethoxyisatoic anhydride is ideally suited for the controlled synthesis of diverse 4,6-dimethoxy-substituted quinazolinones. These scaffolds are prevalent in kinase inhibitors and other biologically active molecules, and the regioselectivity of this anhydride ensures cleaner reactions and higher yields of the desired isomer compared to less activated or unsubstituted analogs.

Efficient Building Block for Parallel Synthesis and Medicinal Chemistry Arrays

The combination of a high-yield synthesis (92%) [1] and reliable, predictable reactivity makes this compound an economically and operationally sound choice for generating compound libraries. Its performance in nucleophilic ring-opening reactions minimizes byproduct formation, which is critical for automated synthesis platforms and for producing compounds of sufficient purity for direct biological screening.

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